9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Description
This compound belongs to the triazolo-naphthyridine family, characterized by a fused heterocyclic core. The structure features a 2-chloro-6-fluorophenyl substituent at the 9-position and a trifluoromethyl (CF₃) group at the 6-position.
Properties
IUPAC Name |
9-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF4N4/c17-10-4-1-5-11(18)12(10)15-24-23-14-9(16(19,20)21)7-8-3-2-6-22-13(8)25(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGVAVZJDJKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C4=C(C=CC=N4)C=C3C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine (CAS Number: 338968-41-5) is a synthetic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 366.7 g/mol. Its structure features a triazolo ring fused with a naphthyridine moiety, which is known for conferring significant biological activity.
Anticancer Properties
Research indicates that derivatives of naphthyridine exhibit notable anticancer properties. A study highlighted the synthesis of various naphthyridine derivatives and their evaluation against human cancer cell lines. Compounds similar to this compound demonstrated mechanisms such as:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It can inhibit cell proliferation by arresting the cell cycle at specific checkpoints.
- Topoisomerase Inhibition : Some studies suggest that naphthyridine derivatives can inhibit topoisomerases I and II, enzymes crucial for DNA replication and transcription .
Antimicrobial Activity
Naphthyridine derivatives have shown promise as antimicrobial agents. The compound's structural features allow it to interact with bacterial DNA and inhibit replication. Studies have reported that certain analogs possess activity against both gram-positive and gram-negative bacteria.
Case Study 1: Anticancer Activity
In a study assessing various naphthyridine derivatives against prostate and breast cancer cell lines (LNCaP, DU145, MCF-7), it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range. These compounds were effective in reducing cell viability and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of naphthyridine derivatives showed that several compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to DNA intercalation and inhibition of nucleic acid synthesis .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases.
- Enzyme Inhibition : Inhibition of key enzymes involved in DNA replication (topoisomerases) and protein synthesis pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations at the 9-Position
9-(4-Methoxyphenyl)-6-phenyl-triazolo-naphthyridine (CAS 174652-07-4):
- The 4-methoxyphenyl group increases electron density compared to the chloro-fluorophenyl group in the target compound.
- Physicochemical Properties : PSA = 52.31, pKa ≈ 2.26, density = 1.28 g/cm³ .
- Lower halogen content may reduce metabolic stability compared to the target compound’s fluorinated and chlorinated substituents.
- 9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)-triazolo-naphthyridine (CAS 338962-28-0): Features two fluorine atoms on the phenyl ring and two CF₃ groups, enhancing hydrophobicity and steric bulk.
Substituent Variations at the 6-Position
- Analogs with carboxamide groups at the 6-position (e.g., CONHR) show enhanced anti-inflammatory activity, suggesting that electron-withdrawing groups like CF₃ may similarly optimize activity .
Pharmacological Activity
Inference for Target Compound: The CF₃ group and halogenated aryl substituent may enhance anti-inflammatory potency by improving target binding and metabolic stability compared to non-fluorinated analogs.
Physicochemical and ADME Properties
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine?
To confirm the structure, employ a combination of NMR spectroscopy (1H, 13C, and 19F for halogen and trifluoromethyl group analysis), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for unambiguous spatial confirmation. NMR is critical for identifying aromatic protons and substituent positions, while HRMS ensures the molecular formula matches the theoretical mass (e.g., predicted molecular weight: ~352.39 g/mol) . X-ray crystallography, as referenced in synthesis protocols, resolves complex regiochemistry in fused heterocyclic systems .
Basic: What are the key considerations for designing a synthesis route for this compound?
Design a multi-step synthesis prioritizing regioselectivity and functional group compatibility. Key steps include:
- Precursor selection : Use halogenated intermediates (e.g., 2-chloro-6-fluorophenyl derivatives) to ensure proper substitution .
- Solvent and catalyst optimization : Tetrahydrofuran (THF) with triethylamine (Et3N) facilitates nucleophilic substitutions, while microwave-assisted synthesis (e.g., 80–120°C, 300 W) improves reaction efficiency for triazolo-naphthyridine core formation .
- Purification : Column chromatography or recrystallization removes byproducts like triethylammonium chloride .
Advanced: How can conflicting NMR and mass spectrometry data be resolved during structural characterization?
Conflicts often arise from impurities (e.g., residual solvents) or isobaric interferences . Strategies include:
- Isotopic pattern analysis : The trifluoromethyl group (CF3) produces distinct 19F splitting patterns in NMR and isotopic clusters in MS .
- Complementary techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and tandem MS (MS/MS) to confirm fragmentation pathways .
- Synthetic validation : Compare spectral data with structurally similar compounds (e.g., triazolo[4,3-a]pyridines) to identify discrepancies .
Advanced: What strategies optimize reaction yield in microwave-assisted synthesis of triazolo-naphthyridines?
Optimization involves:
- Power and temperature : Higher microwave power (e.g., 300–500 W) reduces reaction time but may degrade thermally sensitive intermediates. A balance at 100–150°C ensures rapid heating without decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance microwave absorption and reaction homogeneity .
- Catalyst loading : Reduced catalyst quantities (e.g., FeCl3·6H2O at 5 mol%) minimize side reactions while maintaining efficiency .
Basic: What computational methods predict physicochemical properties like solubility and pKa?
Use density functional theory (DFT) to calculate pKa (predicted ~2.26 for acidic protons) and molecular dynamics simulations to estimate solubility in solvents like DMSO or ethanol . Software like Gaussian or COSMO-RS models logP values (~3.5–4.0) to guide solvent selection for biological assays .
Advanced: How to assess the compound’s stability under various pH and temperature conditions?
Conduct accelerated stability studies :
- pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25°C and 40°C. The trifluoromethyl group may hydrolyze under strongly alkaline conditions (pH > 9) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for fused heterocycles) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under ICH Q1B guidelines .
Advanced: What in vitro assays evaluate the biological activity of this compound?
- Enzyme inhibition assays : Screen against kinases or phosphodiesterases using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine) .
- Cell-based assays : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assays. IC50 values <10 µM suggest therapeutic potential .
- Target engagement : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
